![molecular formula C22H19N3O3S B1231243 (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Antitumor Activity : A study by Abdel‐Aziz et al. (2009) synthesized derivatives of the compound and tested their in-vitro antitumor activity against the colon cancer cell line CaCo-2. They found significant antitumor activity in some of these compounds, with one particular compound showing both high antitumor activity and lower toxicity against normal cells (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).
Antimicrobial Properties : Another study by Abdel-Aziz et al. (2008) discussed the synthesis of novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Structural Characterization : A 2018 study by Kumara et al. focused on the synthesis and structural characterization of a novel pyrazole derivative related to the compound . They conducted thorough analysis including X-ray diffraction, revealing detailed molecular structure and potential for future applications (Kumara et al., 2018).
Potential as Anti-Inflammatory and Anticancer Agents : A 2013 study by Küçükgüzel et al. synthesized derivatives of celecoxib, a related compound, assessing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study found that certain derivatives exhibited notable anti-inflammatory and analgesic activities, with low tissue damage in comparison to controls (Küçükgüzel et al., 2013).
Antibacterial Activity : Shaikh et al. (2014) synthesized derivatives of the compound and evaluated their antibacterial activity against various bacterial strains. Some of these compounds showed significant antimicrobial activity (Shaikh et al., 2014).
Antimycobacterial Activity : A study by Sanna et al. (2002) synthesized a series of derivatives and evaluated their antimycobacterial activity. A few of these compounds showed modest growth inhibition of Mycobacterium tuberculosis, providing insights into structure-activity relationships (Sanna et al., 2002).
Synthesis of Other Derivatives : Further studies have explored the synthesis of various derivatives of the compound, analyzing their potential applications in medicinal chemistry, such as in antimicrobial and anti-proliferative activities (Mansour et al., 2020).
properties
Molecular Formula |
C22H19N3O3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H19N3O3S/c1-14-2-6-16(7-3-14)25-22(17-11-29-12-18(17)24-25)23-21(26)9-5-15-4-8-19-20(10-15)28-13-27-19/h2-10H,11-13H2,1H3,(H,23,26)/b9-5+ |
InChI Key |
WUYVBSRCBSYWEE-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



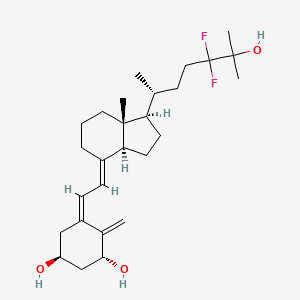
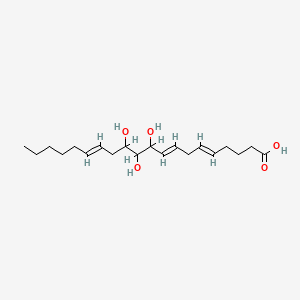
![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)
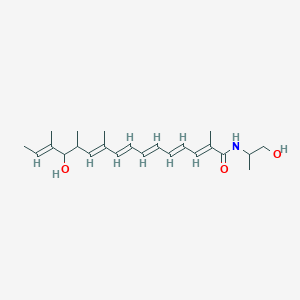
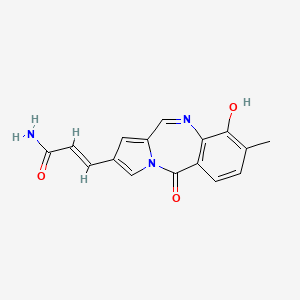
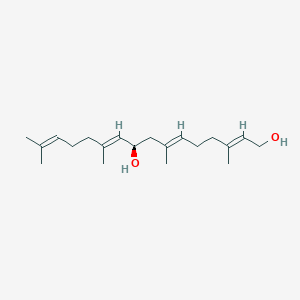
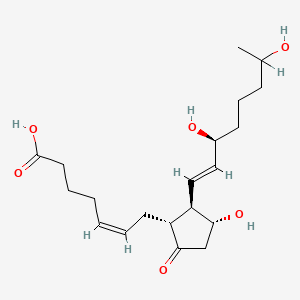
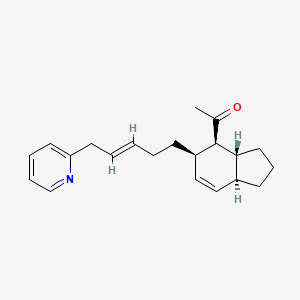

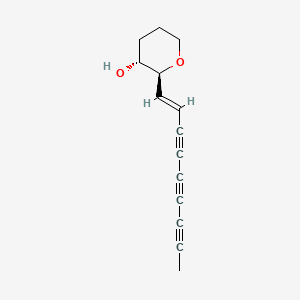
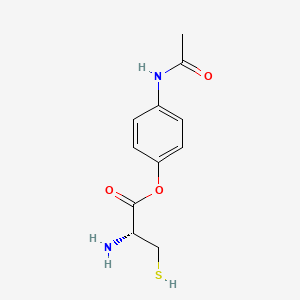

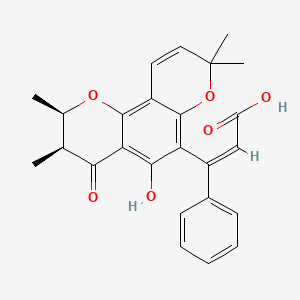
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)